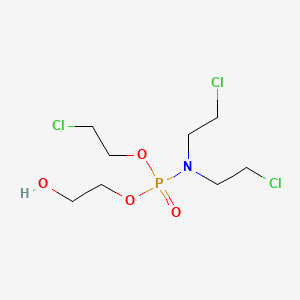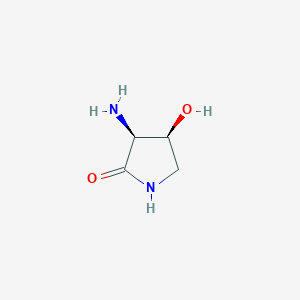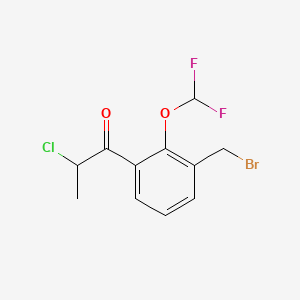
2,2',6,6'-(Tetracarbazol-9-yl)-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes four carbazole units attached to a bipyridine core. The presence of these carbazole units imparts unique electronic properties to the compound, making it a valuable material for various applications, particularly in the field of organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine typically involves the coupling of carbazole derivatives with a bipyridine core. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction requires the use of a palladium catalyst, a base, and a suitable solvent, typically under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism by which 2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine exerts its effects is primarily related to its electronic structure. The carbazole units act as electron donors, while the bipyridine core can accept electrons, facilitating charge transfer processes. This unique arrangement allows the compound to participate in various photophysical and electrochemical processes, making it valuable for applications in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another compound with multiple carbazole units, used as a photocatalyst.
2,4,5,6-Tetrakis(carbazol-9-yl)-1,3-dicyanobenzene: Known for its use in visible-light-promoted organic synthesis.
Uniqueness
2,2’,6,6’-(Tetracarbazol-9-yl)-4,4’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable for applications requiring efficient charge transfer and photophysical properties.
Properties
Molecular Formula |
C58H36N6 |
|---|---|
Molecular Weight |
816.9 g/mol |
IUPAC Name |
9-[6-carbazol-9-yl-4-[2,6-di(carbazol-9-yl)pyridin-4-yl]pyridin-2-yl]carbazole |
InChI |
InChI=1S/C58H36N6/c1-9-25-47-39(17-1)40-18-2-10-26-48(40)61(47)55-33-37(34-56(59-55)62-49-27-11-3-19-41(49)42-20-4-12-28-50(42)62)38-35-57(63-51-29-13-5-21-43(51)44-22-6-14-30-52(44)63)60-58(36-38)64-53-31-15-7-23-45(53)46-24-8-16-32-54(46)64/h1-36H |
InChI Key |
MUWCNMCCZGJDHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC(=NC(=C8)N9C1=CC=CC=C1C1=CC=CC=C19)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)


